2-Fluorobenzenesulfonamide

Description

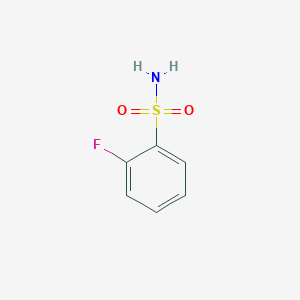

Structure

3D Structure

Properties

IUPAC Name |

2-fluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO2S/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4H,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFLBWYLZCQOPCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)F)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80184110 | |

| Record name | 2-Fluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30058-40-3 | |

| Record name | 2-Fluorobenzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030058403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluorobenzenesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Fluorobenzenesulfonamide chemical properties and structure

An In-depth Technical Guide to 2-Fluorobenzenesulfonamide: Properties, Structure, and Applications

This guide provides a comprehensive technical overview of this compound, a key building block in modern chemical research. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's characteristics and utility. The information presented herein is synthesized from established chemical literature and database sources, providing both foundational knowledge and field-proven insights into its application.

Introduction and Strategic Importance

This compound (CAS No. 30058-40-3) is an organofluorine compound belonging to the sulfonamide class of molecules.[1] Its structure, featuring a fluorine atom positioned ortho to a sulfonamide group on a benzene ring, imparts a unique combination of steric and electronic properties. The strong electron-withdrawing nature of both substituents significantly influences the reactivity of the aromatic ring and the acidity of the sulfonamide protons.

In the landscape of chemical synthesis, this compound is a valuable intermediate. The strategic placement of the fluorine atom is a well-established technique in medicinal chemistry to modulate critical drug properties such as metabolic stability, lipophilicity, and binding affinity.[2] Consequently, this scaffold is frequently utilized in the development of novel therapeutic agents and agrochemicals.[3][4] This guide will explore the core chemical properties, structural features, synthesis, and key applications that define its role in contemporary research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in research. The key properties of this compound are summarized below.

Core Properties

Quantitative data for this compound has been aggregated from various chemical data sources.

| Property | Value | Source(s) |

| CAS Number | 30058-40-3 | [1][2] |

| Molecular Formula | C₆H₆FNO₂S | [2][3][5] |

| Molecular Weight | 175.18 g/mol | [2][3][5] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 158 - 166 °C | [2][3] |

| XLogP3 (Computed) | 0.8 | [4] |

| Purity | Typically ≥97-98% | [2][3] |

Spectroscopic Signature

While a dedicated public repository of the complete spectral data is not available, the expected spectroscopic characteristics can be reliably predicted based on the structure and data from analogous compounds.

-

¹H NMR (Proton NMR): The aromatic region (typically 7.0-8.0 ppm) is expected to show a complex multiplet pattern for the four protons on the benzene ring due to fluorine-proton and proton-proton coupling. The two sulfonamide protons (-SO₂NH₂) would likely appear as a broad singlet further downfield, which is exchangeable with D₂O.

-

¹³C NMR (Carbon NMR): Six distinct signals are expected for the aromatic carbons. The carbon atom directly bonded to the fluorine atom (C-F) will exhibit a large coupling constant (¹JCF), a characteristic feature in ¹³C NMR of fluorinated compounds. The other aromatic carbons will show smaller C-F couplings.

-

¹⁹F NMR (Fluorine NMR): A single resonance is expected, with its chemical shift influenced by the electronic environment of the aromatic ring.

-

Infrared (IR) Spectroscopy: Key absorption bands are predicted to be present, confirming the functional groups. Characteristic peaks include:

-

N-H Stretch: Two bands around 3350-3250 cm⁻¹ (asymmetric and symmetric stretching of the primary sulfonamide).

-

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

-

S=O Stretch: Strong, distinct bands around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric) for the sulfonyl group.

-

C-F Stretch: A strong band in the 1250-1000 cm⁻¹ region.

-

Molecular Structure and Mechanistic Insights

The arrangement of atoms and functional groups in this compound dictates its reactivity and interaction with biological targets.

Structural Features

The molecule consists of a central benzene ring substituted with an ortho-fluorine atom and a sulfonamide group (-SO₂NH₂).

-

Electronic Effects: The fluorine atom exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, and a weaker, electron-donating resonance effect (+R). The sulfonamide group is also strongly electron-withdrawing. This combined deactivation of the aromatic ring makes it less susceptible to electrophilic aromatic substitution compared to benzene.

-

Acidity: The powerful electron-withdrawing nature of the sulfonyl group and the adjacent aromatic system renders the sulfonamide protons (N-H) acidic, allowing for easy deprotonation with a suitable base to form a nucleophilic anion.

-

Conformation: The ortho-positioning of the fluorine atom can create steric hindrance and may influence the rotational freedom around the C-S bond, potentially favoring certain conformations that could be critical for specific binding interactions in enzyme active sites.

Caption: Key structural and electronic features of this compound.

Synthesis and Reactivity

Synthetic Pathway

This compound is most commonly and efficiently synthesized via the ammonolysis of its corresponding sulfonyl chloride precursor.[2] The reaction is a standard nucleophilic acyl substitution at the sulfur center.

Caption: General workflow for the synthesis of this compound.

Core Reactivity

The primary site of reactivity for synthetic elaboration is the sulfonamide nitrogen. The acidic N-H protons can be removed by a base (e.g., NaH, K₂CO₃) to generate the corresponding anion. This powerful nucleophile can then be used in a variety of bond-forming reactions, most notably:

-

N-Alkylation: Reaction with alkyl halides or other electrophilic alkylating agents to form secondary or tertiary sulfonamides.

-

N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) with aryl halides to generate N-aryl sulfonamides.

These transformations are fundamental for incorporating the 2-fluorophenylsulfonyl moiety into more complex molecular architectures, which is a common strategy in drug discovery.

Applications in Research and Development

The unique properties of this compound make it a versatile building block across several scientific disciplines.

Caption: Key application areas for this compound.

-

Pharmaceutical Development: This is the most prominent area of application. The sulfonamide group is a known pharmacophore that can act as a hydrogen bond donor and acceptor, while the 2-fluoro-substituted ring can engage in favorable interactions within enzyme active sites and enhance pharmacokinetic properties. It serves as a key intermediate for enzyme inhibitors (e.g., for carbonic anhydrase) and sulfonamide antibiotics.[2][3][6] The related 4-fluorobenzenesulfonamide has been used to synthesize potent PI3K/mTOR inhibitors for cancer therapy, highlighting the value of this structural class.[7]

-

Agrochemicals: It is used as a component in the synthesis of modern herbicides and pesticides.[3][4] The fluorine substitution can increase the biological efficacy and stability of the final active ingredient.

-

Biochemical Research: The presence of the fluorine atom provides a unique spectroscopic handle. ¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making this compound and its derivatives excellent probes for studying protein-ligand binding events without interference from background signals.[6]

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound is a hazardous substance and must be handled with appropriate precautions.

-

Hazard Classification: The compound is classified as acutely toxic if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation.[1][2][5]

-

GHS Pictograms: GHS06 (Skull and Crossbones), GHS07 (Exclamation Mark).

-

Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[2]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield. All handling of the solid powder should be performed in a certified chemical fume hood to avoid inhalation.[2]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Experimental Protocols

The following protocols are provided as representative examples for the synthesis and analysis of this compound. These should be adapted and optimized based on specific laboratory conditions and equipment.

Protocol: Synthesis of this compound

Objective: To synthesize this compound from 2-fluorobenzenesulfonyl chloride.

Materials:

-

2-Fluorobenzenesulfonyl chloride

-

Concentrated Ammonium Hydroxide (28-30% NH₃ basis)

-

Tetrahydrofuran (THF)

-

Deionized Water

-

Hydrochloric Acid (1 M)

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and placed in an ice-water bath, dissolve 2-fluorobenzenesulfonyl chloride (1.0 eq) in THF (approx. 3-5 mL per gram of sulfonyl chloride).

-

Slowly add concentrated ammonium hydroxide (approx. 5.0 eq) dropwise to the stirred solution. Causality: The reaction is exothermic; slow addition at 0 °C controls the reaction rate and prevents overheating. THF is used as a co-solvent to ensure homogeneity. A large excess of ammonia drives the reaction to completion.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Remove the THF under reduced pressure using a rotary evaporator.

-

Dilute the remaining aqueous residue with deionized water and acidify to pH ~2 with 1 M HCl to precipitate the product.

-

Filter the resulting white solid using a Büchner funnel, washing the filter cake with cold deionized water.

-

For purification, recrystallize the crude solid from a minimal amount of hot ethanol/water. Dissolve the solid in hot ethanol and add hot water dropwise until the solution becomes cloudy. Allow it to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Filter the pure crystals, wash with a small amount of cold ethanol, and dry under vacuum to yield pure this compound.

Protocol: HPLC Purity Analysis

Objective: To determine the purity of a synthesized batch of this compound using reverse-phase HPLC.

Instrumentation and Conditions:

-

HPLC System: Standard system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid. Causality: Formic acid is used to acidify the mobile phase, ensuring the sulfonamide is in its neutral form for consistent, sharp peak shapes.

-

Gradient: 40% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, then return to 40% B and equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

Procedure:

-

Sample Preparation: Prepare a stock solution of the this compound sample at approximately 1 mg/mL in acetonitrile. Dilute this stock solution with a 50:50 mixture of Mobile Phase A and B to a final concentration of ~0.1 mg/mL.

-

System Equilibration: Equilibrate the HPLC column with the initial mobile phase conditions (40% B) for at least 15 minutes or until a stable baseline is achieved.

-

Injection and Analysis: Inject the prepared sample and run the gradient method.

-

Data Processing: Integrate the area of all peaks in the chromatogram. Calculate the purity by dividing the area of the main product peak by the total area of all peaks and multiplying by 100%. This provides the area percent purity.

References

-

2-Chloro-5-fluorobenzenesulfonamide (for XLogP3 of related compound) . PubChem, National Center for Biotechnology Information. [Link]

-

This compound (CAS 30058-40-3) . PubChem, National Center for Biotechnology Information. [Link]

-

Synthesis of sulfonyl chloride substrate precursors . Royal Society of Chemistry - Supporting Information. [Link]

-

Dugad, L. B., et al. (1989). NMR studies of carbonic anhydrase-fluorinated benzenesulfonamide complexes . Biochemistry, 28(9), 3955-3960. [Link]

-

Al-Sughayer, A. (2011). Synthesis, Structure Analysis and Antibacterial Activity of New Potent Sulfonamide Derivatives . ResearchGate. [Link]

-

Spectrometric Identification of Organic Compounds Reference Data . University of Colorado Boulder. [Link]

-

This compound . PubChem, National Center for Biotechnology Information. [Link]

Sources

- 1. This compound | C6H6FNO2S | CID 193663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. 2-Chloro-5-fluorobenzenesulfonamide | C6H5ClFNO2S | CID 50998095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-(benzenesulfonyl)-N-fluorobenzenesulfonamide - Enamine [enamine.net]

- 6. rsc.org [rsc.org]

- 7. ossila.com [ossila.com]

An In-depth Technical Guide to the Synthesis of 2-Fluorobenzenesulfonamide from 2-fluorobenzenesulfonyl chloride

Foreword: The Significance of 2-Fluorobenzenesulfonamide

This compound is a key chemical intermediate in the fields of medicinal chemistry and drug development. Its structural motif is present in a variety of biologically active molecules. The incorporation of a fluorine atom on the benzene ring can significantly modulate the pharmacokinetic and pharmacodynamic properties of a compound, including its metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive overview of the synthesis of this compound from 2-fluorobenzenesulfonyl chloride, offering a deep dive into the reaction mechanism, a detailed experimental protocol, and critical considerations for safety and purification. This document is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this important synthetic transformation.

I. The Core Transformation: Ammonolysis of 2-Fluorobenzenesulfonyl Chloride

The synthesis of this compound from 2-fluorobenzenesulfonyl chloride is achieved through a nucleophilic substitution reaction at the sulfur atom of the sulfonyl chloride. This specific type of reaction, where ammonia is the nucleophile, is known as ammonolysis.

Reaction Mechanism: A Step-by-Step Look

The reaction proceeds via a nucleophilic acyl-type substitution mechanism. The lone pair of electrons on the nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic sulfur atom of the 2-fluorobenzenesulfonyl chloride. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and forming the stable sulfonamide bond.

dot digraph "Reaction_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=none, fontname="Arial", fontsize=10]; edge [arrowhead=vee, color="#4285F4"];

// Reactants reactant1 [label=<

2-Fluorobenzenesulfonyl chloride

2-Fluorobenzenesulfonyl chloride

];

reactant2 [label=<

NH3 Ammonia

];

// Intermediate intermediate [label=<

Tetrahedral Intermediate

Tetrahedral Intermediate

];

// Products product1 [label=<

this compound

this compound

];

product2 [label=<

HCl Hydrogen Chloride

];

// Arrows reactant1 -> intermediate [label="Nucleophilic Attack"]; reactant2 -> intermediate; intermediate -> product1 [label="Chloride Elimination"]; intermediate -> product2; } enddot Figure 1: General overview of the synthesis of this compound.

II. Experimental Protocol: A Field-Proven Methodology

This section provides a detailed, step-by-step protocol for the synthesis of this compound. The causality behind the choice of reagents, solvents, and conditions is explained to provide a deeper understanding of the process.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Comments |

| 2-Fluorobenzenesulfonyl chloride | ≥98% | Commercially Available | Corrosive and moisture-sensitive. Handle with care. |

| Ammonium hydroxide | 50% solution in water | Commercially Available | Corrosive. Use in a well-ventilated fume hood. |

| Tetrahydrofuran (THF) | Anhydrous | Commercially Available | Anhydrous conditions are crucial to prevent hydrolysis of the sulfonyl chloride. |

| Deionized water | High purity | In-house | Used for workup. |

| Hydrochloric acid (HCl) | 1 M aqueous solution | In-house | Used for neutralization during workup. |

| Saturated sodium chloride solution (brine) | In-house | Used for washing during extraction. | |

| Anhydrous magnesium sulfate (MgSO₄) | Reagent grade | Commercially Available | Used as a drying agent. |

| Ethanol | Reagent grade | Commercially Available | For recrystallization. |

Step-by-Step Procedure

-

Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 10.0 g (51.4 mmol) of 2-fluorobenzenesulfonyl chloride in 100 mL of anhydrous tetrahydrofuran (THF). The use of anhydrous THF is critical to prevent the hydrolysis of the highly reactive sulfonyl chloride to the corresponding sulfonic acid, which is unreactive towards ammonolysis.[1][2]

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with gentle stirring. This is an exothermic reaction, and maintaining a low temperature helps to control the reaction rate and minimize the formation of byproducts.

-

Addition of Ammonium Hydroxide: Slowly add 20 mL of a 50% aqueous solution of ammonium hydroxide (a significant excess) to the dropping funnel. Add the ammonium hydroxide dropwise to the stirred solution of the sulfonyl chloride over a period of 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. A white precipitate of the product will form during the addition. The large excess of ammonia is used to drive the reaction to completion and to neutralize the hydrochloric acid byproduct formed.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue to stir the mixture for an additional 2-3 hours to ensure the reaction goes to completion.

-

Quenching and Solvent Removal: Carefully quench the reaction by slowly adding 50 mL of deionized water. The majority of the THF is then removed under reduced pressure using a rotary evaporator.

-

Work-up and Extraction: Transfer the remaining aqueous slurry to a separatory funnel. Acidify the mixture to a pH of approximately 2-3 with 1 M hydrochloric acid. This step protonates any remaining ammonia and helps to precipitate the sulfonamide product fully. Extract the aqueous layer with three 50 mL portions of ethyl acetate. Combine the organic extracts.

-

Washing: Wash the combined organic layers with 50 mL of deionized water, followed by 50 mL of saturated sodium chloride solution (brine) to remove any remaining water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude this compound as a white to off-white solid.

Purification: Recrystallization

The crude product can be purified by recrystallization to obtain a high-purity solid.

-

Solvent Selection: Ethanol or an ethanol/water mixture is a suitable solvent system for the recrystallization of this compound.

-

Procedure: Dissolve the crude solid in a minimal amount of hot ethanol. If the solid does not fully dissolve, add hot water dropwise until a clear solution is obtained. Allow the solution to cool slowly to room temperature, during which time crystals of the purified product will form. For maximum recovery, cool the flask in an ice bath for 30 minutes.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any residual impurities.

-

Drying: Dry the purified crystals in a vacuum oven at 50-60 °C to a constant weight. The expected melting point of pure this compound is in the range of 162-166 °C.

// Nodes A [label="Dissolve 2-Fluorobenzenesulfonyl Chloride in Anhydrous THF"]; B [label="Cool to 0-5 °C"]; C [label="Dropwise Addition of 50% Ammonium Hydroxide"]; D [label="Stir at Room Temperature for 2-3 hours"]; E [label="Quench with Water and Remove THF"]; F [label="Acidify and Extract with Ethyl Acetate"]; G [label="Wash with Water and Brine"]; H [label="Dry over MgSO4 and Concentrate"]; I [label="Recrystallize from Ethanol/Water"]; J [label="Isolate and Dry the Purified Product"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; I -> J; } enddot Figure 2: A summary of the experimental workflow for the synthesis of this compound.

III. Safety and Handling: A Self-Validating System

Ensuring a safe laboratory environment is paramount. This section details the necessary precautions for handling the hazardous materials involved in this synthesis.

-

2-Fluorobenzenesulfonyl Chloride: This compound is corrosive and moisture-sensitive.[3] It can cause severe skin burns and eye damage.[4][5] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[5]

-

Ammonium Hydroxide (50%): This is a concentrated and corrosive solution.[7] It can cause severe skin burns and eye damage, and its vapors are irritating to the respiratory system.[7] Handle it exclusively in a fume hood and wear the same level of PPE as for the sulfonyl chloride.

-

Tetrahydrofuran (THF): THF is a flammable liquid. Keep it away from ignition sources. It can also form explosive peroxides upon prolonged storage and exposure to air. Use freshly opened or tested anhydrous THF.

-

General Precautions: The reaction is exothermic and should be cooled appropriately. The workup involves the use of acid, which should also be handled with care.

IV. Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Melting Point: A sharp melting point in the expected range (162-166 °C) is a good indicator of purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy can be used to confirm the chemical structure of the final product.[1]

-

Mass Spectrometry (MS): This technique can be used to confirm the molecular weight of the compound.

V. Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Yield | Hydrolysis of 2-fluorobenzenesulfonyl chloride due to moisture. | Ensure all glassware is thoroughly dried and use anhydrous THF. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |

| Incomplete reaction. | Ensure a sufficient excess of ammonium hydroxide is used and allow for adequate reaction time. | |

| Oily Product Instead of Solid | Impurities present in the crude product. | Ensure a thorough workup to remove impurities. Try a different recrystallization solvent or a combination of solvents. |

| Supersaturation during recrystallization. | Scratch the inside of the flask with a glass rod or add a seed crystal to induce crystallization. | |

| Product is Difficult to Filter | Very fine crystals formed during rapid cooling. | Allow the recrystallization solution to cool slowly to room temperature before placing it in an ice bath to encourage the formation of larger crystals. |

VI. Conclusion

The synthesis of this compound from 2-fluorobenzenesulfonyl chloride via ammonolysis is a robust and reliable method. By understanding the underlying reaction mechanism and adhering to a carefully controlled experimental protocol, researchers can efficiently produce this valuable intermediate. The key to success lies in maintaining anhydrous conditions to prevent hydrolysis of the starting material and in performing a meticulous workup and purification to obtain a high-quality final product. This guide provides the necessary framework for the successful and safe execution of this important chemical transformation.

References

- Dugad, L. B., et al. (1989). NMR studies of carbonic anhydrase-fluorinated benzenesulfonamide complexes. Biochemistry, 28(9), 3955-3960.

- BenchChem Technical Support Team. (2025). common issues in sulfonamide synthesis and solutions. BenchChem.

- BenchChem Technical Support Team. (2025).

- Fisher Scientific. (2023).

- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.

- Spectrum Chemical. (2019).

- CUNY. (n.d.).

- Sigma-Aldrich. (2024). SAFETY DATA SHEET - 3-Fluorobenzenesulfonyl chloride.

- Fisher Scientific. (2023). SAFETY DATA SHEET - 3-Fluorobenzenesulfonyl chloride.

- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 2-Fluorobenzenesulfonyl chloride.

Sources

- 1. NMR studies of carbonic anhydrase-fluorinated benzenesulfonamide complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. fishersci.com [fishersci.com]

- 7. spectrumchemical.com [spectrumchemical.com]

An In-depth Technical Guide to the Mechanism of Action of 2-Fluorobenzenesulfonamide-Derived Compounds in Biological Systems

Introduction: The Strategic Importance of 2-Fluorobenzenesulfonamide in Medicinal Chemistry

This compound is a versatile chemical intermediate of significant interest in the pharmaceutical and agrochemical industries.[1][2][3] Its unique molecular structure, featuring a fluorine atom on the benzene ring, imparts enhanced stability, increased lipophilicity, and favorable reactivity, making it a valuable building block for the synthesis of a diverse array of biologically active molecules.[1][2][3] While this compound itself is not typically the primary active pharmaceutical ingredient, its structural motif is a cornerstone in the design of potent and selective enzyme inhibitors and other therapeutic agents.[1][2][3] This guide provides an in-depth exploration of the mechanisms of action of key drug classes derived from this compound, offering insights for researchers, scientists, and drug development professionals.

The strategic incorporation of a fluorine atom can significantly improve the metabolic stability and membrane permeability of a drug candidate.[4] Furthermore, the sulfonamide group is a well-established pharmacophore known to interact with various biological targets. This combination of features makes this compound a privileged scaffold in modern drug discovery.

Key Therapeutic Targets and Mechanisms of Action

The true value of this compound is realized in the biological activities of its derivatives. These compounds have been shown to target a range of enzymes and signaling pathways implicated in various diseases.

Carbonic Anhydrase Inhibition

Fluorinated benzenesulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. CAs are involved in numerous physiological processes, including pH regulation, fluid secretion, and bone resorption.

-

Mechanism of Action: The sulfonamide moiety of the inhibitor coordinates directly with the zinc ion in the active site of the carbonic anhydrase enzyme. This binding displaces a zinc-bound water molecule or hydroxide ion, which is essential for the catalytic activity of the enzyme. The high electronegativity of the fluorine atom can enhance the acidity of the sulfonamide proton, leading to stronger binding to the zinc ion. NMR studies have shown that fluorinated benzenesulfonamides, such as 4-fluorobenzenesulfonamide, can bind to human carbonic anhydrases I and II, with evidence suggesting a 2:1 inhibitor-to-enzyme stoichiometry in some cases.[]

Caption: Inhibition of Carbonic Anhydrase by a this compound derivative.

Cyclooxygenase-2 (COX-2) Inhibition

Certain derivatives of fluorinated benzenesulfonamides are selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins that mediate pain and inflammation.[4]

-

Mechanism of Action: Celecoxib, a well-known COX-2 inhibitor, contains a trifluoromethyl group, but the principle of utilizing a fluorinated aromatic ring is similar. 4-(4-cyclohexyl-2-methyloxazol-5-yl)-2-fluorobenzenesulfonamide is another example of a selective COX-2 inhibitor.[4] These inhibitors fit into a hydrophobic side pocket of the COX-2 active site that is not present in the COX-1 isoform, leading to their selectivity. The sulfonamide moiety interacts with key amino acid residues in the active site, while the fluorinated phenyl group contributes to the overall binding affinity and pharmacokinetic properties.[4]

Caption: Selective binding of a this compound derivative to the COX-2 enzyme.

Antibacterial Activity via FtsZ Inhibition

Novel derivatives of 2,6-difluorobenzamide, which can be synthesized from precursors related to this compound, have been identified as inhibitors of the bacterial cell division protein FtsZ.[6] FtsZ is a crucial protein that forms a contractile ring (Z-ring) at the site of cell division in most bacteria.

-

Mechanism of Action: These inhibitors bind to the GTP-binding site of FtsZ, disrupting its polymerization into protofilaments and the subsequent assembly of the Z-ring.[6] This inhibition of cell division ultimately leads to bacterial cell death. The fluorinated benzamide moiety plays a critical role in the binding affinity and antibacterial potency of these compounds.[6]

Caption: Mechanism of FtsZ inhibition by a difluorobenzamide derivative.

Modulation of Other Key Biological Targets

Derivatives of fluorinated benzenesulfonamides have been investigated for their activity against a variety of other targets, highlighting the broad therapeutic potential of this chemical class.

| Target Enzyme/Pathway | Therapeutic Area | Mechanism of Action of Derivative |

| PI3K/mTOR | Cancer | Dual inhibition of the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer, leading to reduced cell proliferation and survival.[][7] |

| α-Glucosidase & α-Amylase | Diabetes | Inhibition of these carbohydrate-hydrolyzing enzymes in the digestive tract slows down the absorption of glucose, helping to manage postprandial hyperglycemia.[8][9] |

| Monoamine Oxidase-B (MAO-B) | Neurodegenerative Diseases | Selective inhibition of MAO-B leads to decreased degradation of dopamine in the brain, which is a therapeutic strategy for Parkinson's disease.[10] |

| Protoporphyrinogen IX oxidase | Agrochemical | As an herbicide, it inhibits this enzyme in the chlorophyll biosynthesis pathway of plants, leading to the accumulation of phototoxic intermediates and cell death.[4] |

Experimental Protocols for Elucidating Mechanism of Action

A multi-faceted experimental approach is required to fully characterize the mechanism of action of a this compound derivative.

Enzyme Inhibition Assays

-

Objective: To determine the potency and selectivity of the compound against its target enzyme.

-

Methodology:

-

Enzyme Source: Obtain purified recombinant human enzyme (e.g., COX-2, Carbonic Anhydrase II).

-

Substrate: Use a specific substrate that produces a detectable signal (e.g., colorimetric, fluorometric) upon enzymatic conversion.

-

Assay Conditions: Incubate the enzyme with varying concentrations of the inhibitor.

-

Reaction Initiation: Add the substrate to start the reaction.

-

Signal Detection: Measure the product formation over time using a plate reader.

-

Data Analysis: Calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Cellular Assays

-

Objective: To assess the effect of the compound on cellular pathways and functions.

-

Methodology (Example: PI3K/mTOR pathway):

-

Cell Line: Use a cancer cell line known to have an activated PI3K/mTOR pathway (e.g., HL-60).

-

Treatment: Treat the cells with the test compound at various concentrations.

-

Western Blotting: Lyse the cells and perform Western blot analysis to measure the phosphorylation status of key downstream proteins like Akt and S6 kinase. A decrease in phosphorylation indicates pathway inhibition.

-

Cell Viability Assay: Use an MTT or similar assay to determine the effect of the compound on cell proliferation and viability.

-

Structural Biology Studies

-

Objective: To visualize the binding mode of the inhibitor to its target protein.

-

Methodology:

-

Protein Crystallization: Co-crystallize the target enzyme with the inhibitor.

-

X-ray Diffraction: Collect X-ray diffraction data from the crystals.

-

Structure Determination: Solve the three-dimensional structure to reveal the precise molecular interactions between the inhibitor and the active site residues.

-

Caption: A typical workflow for the investigation of a this compound derivative.

Conclusion

This compound is a cornerstone of modern medicinal chemistry, providing a versatile platform for the development of a wide range of therapeutic agents. While the parent molecule's primary role is that of a synthetic intermediate, the derivatives it enables have profound and diverse mechanisms of action, from the potent inhibition of key enzymes like carbonic anhydrase and COX-2 to the disruption of bacterial cell division. Understanding these detailed molecular mechanisms is paramount for the rational design of next-generation therapeutics and for fully harnessing the potential of this important chemical scaffold. The continued exploration of novel derivatives of this compound promises to yield new and improved treatments for a multitude of human diseases.

References

-

Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed. (URL: [Link])

-

This compound | C6H6FNO2S | CID 193663 - PubChem. (URL: [Link])

-

Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields - PubMed Central. (URL: [Link])

-

Biological activity and synthesis of sulfonamide derivatives: A brief review - ResearchGate. (URL: [Link])

-

N-Fluorobenzenesulfonimide (NFSI) - Organic Chemistry Portal. (URL: [Link])

-

Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation - RSC Publishing. (URL: [Link])

-

Recent Advances in the Chemistry and Biological Activity of Sulfonamide Derivatives. (URL: [Link])

-

(PDF) Enzyme (α-Glucosidase, α-Amylase, PTP1B & VEGFR-2) Inhibition and Cytotoxicity of Fluorinated Benzenesulfonic Ester Derivatives of the 5-Substituted 2-Hydroxy-3-nitroacetophenones - ResearchGate. (URL: [Link])

-

4-Fluorobenzenesulfonamide | C6H6FNO2S | CID 120231 - PubChem. (URL: [Link])

-

(PDF) Enzyme inhibition by fluoro compounds - ResearchGate. (URL: [Link])

-

Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - PMC. (URL: [Link])

-

Organic Letters Ahead of Print - ACS Publications. (URL: [Link])

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ossila.com [ossila.com]

- 8. Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 2-Fluorobenzenesulfonamide

This guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound 2-Fluorobenzenesulfonamide (CAS No: 30058-40-3). Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven insights to facilitate the unambiguous identification and characterization of this important synthetic intermediate.

Introduction: The Significance of this compound

This compound is a versatile building block in medicinal and agricultural chemistry.[1][2] Its structure, featuring a sulfonamide group and a fluorine atom on an aromatic ring, imparts unique physicochemical properties. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, making it a valuable moiety in the design of enzyme inhibitors and other biologically active molecules.[1] Accurate and thorough spectroscopic characterization is the cornerstone of quality control and regulatory compliance, ensuring the identity, purity, and structural integrity of the compound before its use in further synthetic applications. This guide explains the causality behind the expected spectroscopic signatures, providing a self-validating framework for its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. For this compound, both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework and the influence of the electron-withdrawing fluorine and sulfonamide groups.

¹H NMR Spectroscopy: Probing the Aromatic Environment

The ¹H NMR spectrum of this compound is characterized by distinct signals in the aromatic region, typically between 7.0 and 8.0 ppm. The chemical shifts and coupling patterns are a direct consequence of the electronic effects of the ortho-fluoro and sulfonamide substituents. The fluorine atom, being highly electronegative, and the sulfonamide group both exert a deshielding effect on the aromatic protons.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.95 | ddd | J ≈ 8.0, 1.5, 0.5 | H-6 |

| ~7.70 | td | J ≈ 8.0, 1.5 | H-4 |

| ~7.45 | t | J ≈ 8.0 | H-5 |

| ~7.35 | ddd | J ≈ 8.0, 5.0, 1.0 | H-3 |

| ~7.25 | s (broad) | - | -SO₂NH₂ |

Interpretation & Rationale: The proton ortho to the sulfonamide group (H-6) is expected to be the most deshielded due to the anisotropic effect of the S=O bonds, appearing furthest downfield. The protons will exhibit complex splitting patterns due to proton-proton (³JHH) and proton-fluorine (JHF) couplings. The broad singlet corresponds to the two exchangeable protons of the sulfonamide (-NH₂) group. The exact chemical shift of the NH₂ protons can vary with concentration and residual water in the solvent.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom in the molecule. The carbon directly attached to the fluorine atom will show a large one-bond coupling constant (¹JCF), which is a definitive diagnostic feature.

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Coupling Constant (¹JCF, Hz) | Assignment | | :--- | :--- | :--- | :--- | | ~158.0 | ~250 | C-2 (C-F) | | ~140.0 | - | C-1 (C-S) | | ~135.0 | - | C-4 | | ~131.0 | - | C-6 | | ~125.0 | - | C-5 | | ~117.0 | ~20 | C-3 |

Interpretation & Rationale: The C-2 carbon, directly bonded to fluorine, will appear significantly downfield and as a doublet with a large coupling constant, a hallmark of C-F bonds.[3] The C-1 carbon, attached to the sulfonamide group, will also be downfield but will not show this large coupling. The remaining aromatic carbons are assigned based on established substituent effects in substituted benzene rings.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure optimal magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, more scans (e.g., 1024) and a longer relaxation delay may be necessary.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Workflow for NMR Analysis

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. It is an excellent technique for identifying the key chemical bonds present in this compound, providing rapid confirmation of its identity.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3350-3250 | Medium, Sharp (two bands) | N-H Asymmetric & Symmetric Stretch | Primary Sulfonamide (-NH₂) |

| 3100-3000 | Medium | Aromatic C-H Stretch | Benzene Ring |

| 1600-1450 | Medium-Strong | C=C Ring Stretching | Aromatic Ring |

| ~1340 | Strong | S=O Asymmetric Stretch | Sulfonamide (-SO₂-) |

| ~1160 | Strong | S=O Symmetric Stretch | Sulfonamide (-SO₂-) |

| ~1250 | Strong | C-F Stretch | Aryl-Fluoride |

Interpretation & Rationale: The IR spectrum is dominated by the strong, characteristic stretching vibrations of the sulfonamide group. The presence of two distinct peaks in the 3350-3250 cm⁻¹ region is a clear indicator of the primary amine (-NH₂) functionality.[4] The two strong bands for the S=O stretches are also unambiguous markers for the sulfonamide group.[5] The C-F stretch provides confirmation of the fluorine substituent. Aromatic C-H and C=C stretching vibrations confirm the presence of the benzene ring.[6]

Experimental Protocol: ATR-IR Data Acquisition

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty ATR stage.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Collection: Acquire the sample spectrum. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio over the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum is automatically ratioed against the background spectrum and presented in terms of transmittance or absorbance.

Workflow for IR Analysis

Caption: Step-by-step workflow for acquiring an ATR-IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound (Molecular Weight: 175.18 g/mol ), it provides confirmation of the molecular weight and offers structural information through the analysis of fragmentation patterns.[7]

Expected Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 175 | High | [M]⁺˙ (Molecular Ion) |

| 96 | Moderate | [M - SO₂NH]⁺˙ (Loss of sulfamoyl radical) |

| 95 | High | [C₆H₄F]⁺ (Fluorophenyl cation) |

| 75 | Moderate | [C₆H₃]⁺ |

Interpretation & Rationale: Upon electron ionization, the molecular ion [C₆H₆FNO₂S]⁺˙ is expected at m/z 175. A common and diagnostic fragmentation pathway for benzenesulfonamides is the cleavage of the C-S bond. This would lead to the loss of the SO₂NH₂ group (mass ≈ 80) or related fragments, but a more prominent fragmentation is the loss of the sulfamoyl radical (·SO₂NH), resulting in a fragment at m/z 96, corresponding to the fluorobenzene radical cation.[8] The most stable and thus often most abundant fragment is typically the fluorophenyl cation at m/z 95.[9]

Experimental Protocol: EI-MS Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Ionization: Volatilize the sample by heating in the vacuum of the ion source. Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Representation: The data is plotted as a mass spectrum, which is a graph of relative ion abundance versus m/z.

Workflow for Mass Spectrometry Analysis

Caption: General workflow for Electron Ionization Mass Spectrometry (EI-MS).

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and orthogonal dataset for the unequivocal structural confirmation of this compound. ¹H and ¹³C NMR spectroscopy elucidates the carbon-hydrogen framework and the electronic influence of the substituents. IR spectroscopy rapidly confirms the presence of key functional groups, particularly the primary sulfonamide. Finally, mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns. By understanding the principles behind these techniques and the expected data, researchers can confidently verify the identity and purity of this important chemical entity.

References

-

The Shapes of Sulfonamides: A Rotational Spectroscopy Study. (2022). National Institutes of Health (NIH). Available at: [Link]

-

This compound. PubChem, National Center for Biotechnology Information. Available at: [Link]

-

Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. (2022). ResearchGate. Available at: [Link]

-

Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. (2022). MDPI. Available at: [Link]

-

Synthesis, Spectroscopic Characteristics and Antibacterial Study of Some Novel Sulphonamides. (2015). Asian Journal of Chemistry. Available at: [Link]

-

Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. (2014). ResearchGate. Available at: [Link]

-

Supporting information. The Royal Society of Chemistry. Available at: [Link]

-

Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions. Beilstein Journals. Available at: [Link]

-

13C NMR Spectrum (1D, 100 MHz, H2O, predicted). Human Metabolome Database. Available at: [Link]

-

Chem 117 Reference Spectra Spring 2011. Tufts University. Available at: [Link]

-

N-Fluorobenzenesulfonimide. PubChem, National Center for Biotechnology Information. Available at: [Link]

-

Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions: fluorination, fluoro. (2022). Beilstein Journals. Available at: [Link]

-

Table of Characteristic IR Absorptions. University of Colorado Boulder. Available at: [Link]

-

13C NMR Chemical Shifts. University of Wisconsin-Madison. Available at: [Link]

-

IR Absorption Table. University of California, Los Angeles. Available at: [Link]

-

IR Chart. Michigan State University. Available at: [Link]

-

p-fluorobenzenesulfonamide. NIST WebBook. Available at: [Link]

-

Mass spectra of fluorocarbons. National Institute of Standards and Technology (NIST). Available at: [Link]

-

This compound. Oakwood Chemical. Available at: [Link]

-

fluorobenzene. MassBank. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. mdpi.com [mdpi.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. This compound | C6H6FNO2S | CID 193663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. massbank.eu [massbank.eu]

- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]

Characterizing the Solubility and Stability of 2-Fluorobenzenesulfonamide: A Practical Guide

An In-Depth Technical Guide for the Pharmaceutical Scientist

Foreword: The Imperative of Physicochemical Characterization

In the landscape of drug discovery and development, the journey of a molecule from a promising hit to a viable drug candidate is contingent upon a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability stand as the twin pillars that dictate bioavailability, formulation strategies, and shelf-life. 2-Fluorobenzenesulfonamide (C₆H₆FNO₂S), a key intermediate in the synthesis of various biologically active molecules, is no exception.[1] The introduction of a fluorine atom to the benzenesulfonamide scaffold is a common medicinal chemistry strategy intended to enhance metabolic stability and lipophilicity.[1] However, these enhancements must be quantitatively proven and characterized.

This guide serves as a comprehensive, field-proven manual for researchers, chemists, and formulation scientists. It eschews a simple recitation of data, as specific public data for this compound is sparse. Instead, it provides the strategic framework and detailed experimental protocols necessary to generate a robust and reliable profile of the solubility and stability of this compound. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in authoritative standards.

Part I: Comprehensive Solubility Profiling

A compound's solubility governs its dissolution rate and, consequently, the onset and intensity of its therapeutic effect. For this compound, the interplay between the hydrophilic sulfonamide group, the lipophilic fluorinated benzene ring, and the compound's crystalline structure creates a unique solubility profile that must be mapped across a range of relevant solvent systems.

Theoretical Considerations: Predicting Solubility Behavior

The structure of this compound offers clues to its solubility. The benzene ring imparts hydrophobic character, while the sulfonamide group (-SO₂NH₂) can engage in hydrogen bonding. The fluorine atom, being highly electronegative, can modulate the electronic properties of the ring and may participate in weaker hydrogen bonds, generally increasing lipophilicity.[1] We can predict poor aqueous solubility but enhanced solubility in polar organic solvents.[2][3] The sulfonamide moiety is weakly acidic, meaning its ionization state—and thus aqueous solubility—will be pH-dependent.[2]

Causality of Solvent Selection: The choice of solvents is paramount. A strategic selection should span a range of polarities and hydrogen bonding capabilities to build a comprehensive profile applicable to various stages of development, from synthesis workups to pre-formulation.

-

Protic Solvents (e.g., Water, Methanol, Ethanol): Capable of donating hydrogen bonds, they will interact strongly with the sulfonamide group.

-

Aprotic Polar Solvents (e.g., DMSO, Acetonitrile, Acetone): Can accept hydrogen bonds and possess significant dipole moments, making them effective at solvating polar molecules.

-

Nonpolar Solvents (e.g., Toluene, Dichloromethane): Primarily interact through van der Waals forces with the fluorophenyl ring.

Experimental Protocol 1: Equilibrium Solubility via the Shake-Flask Method (Thermodynamic Solubility)

The gold standard for determining thermodynamic solubility is the shake-flask method, which measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Principle: This method establishes a true equilibrium between the dissolved and undissolved solute, providing a definitive solubility value under specific conditions. Its trustworthiness stems from its direct measurement of the saturated state.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound (e.g., 10-20 mg) to a series of 4 mL glass vials. Ensure that the amount added is sufficient to result in visible solid remaining after equilibrium is reached.

-

Solvent Addition: Add a precise volume (e.g., 2 mL) of each selected solvent (e.g., Water, pH 7.4 Buffer, Methanol, Ethanol, Acetonitrile, Acetone, Toluene) to the respective vials.

-

Equilibration: Seal the vials tightly. Place them in a temperature-controlled orbital shaker set at a constant temperature (typically 25 °C or 37 °C). Agitate for a minimum of 48 hours to ensure equilibrium is reached. A preliminary time-to-equilibrium study can validate this duration.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to permit the undissolved solid to settle. Centrifugation (e.g., 10,000 rpm for 15 minutes) is recommended to ensure complete separation.

-

Sampling: Carefully withdraw a small aliquot of the clear supernatant.

-

Dilution: Dilute the aliquot gravimetrically or volumetrically with a suitable mobile phase to a concentration within the calibrated range of the analytical method (typically HPLC-UV).

-

Quantification: Analyze the diluted sample by a validated HPLC-UV method against a standard calibration curve of this compound.

-

Calculation: Calculate the solubility using the determined concentration and the dilution factor. Express results in mg/mL and mol/L.

Data Presentation: Solubility Profile of this compound

Quantitative data should be meticulously organized for comparative analysis.

| Solvent System | Polarity Index | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water (Deionized) | 10.2 | 25 | Experimental Value | Experimental Value |

| Phosphate Buffer | N/A | 25 | Experimental Value | Experimental Value |

| Methanol | 5.1 | 25 | Experimental Value | Experimental Value |

| Ethanol | 4.3 | 25 | Experimental Value | Experimental Value |

| Acetonitrile | 5.8 | 25 | Experimental Value | Experimental Value |

| Acetone | 5.1 | 25 | Experimental Value | Experimental Value |

| Dichloromethane | 3.1 | 25 | Experimental Value | Experimental Value |

| Toluene | 2.4 | 25 | Experimental Value | Experimental Value |

Visualization: Solubility Determination Workflow

Caption: Workflow for Equilibrium Solubility Determination.

Part II: Stability Analysis via Forced Degradation

Stability testing is the cornerstone of ensuring a drug substance's quality, safety, and efficacy over its shelf-life. Forced degradation, or stress testing, is an essential component of this process, mandated by regulatory bodies like the ICH.[4] These studies are designed to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods used for stability studies.[5]

Theoretical Framework: Anticipating Degradation Pathways

The benzenesulfonamide moiety is susceptible to specific degradation mechanisms:

-

Hydrolysis: The sulfonamide bond (S-N) can be susceptible to cleavage under acidic or basic conditions, although it is generally more stable than amide or ester bonds.[3] The reaction kinetics are highly pH-dependent.

-

Oxidation: The sulfur atom is in a high oxidation state (+6) but the aromatic ring and amino group can be susceptible to oxidation, potentially leading to hydroxylated species or ring opening.

-

Photolysis: Aromatic systems can absorb UV light, leading to excited states that can undergo degradation, such as cleavage of the C-S or S-N bonds.

-

Thermolysis: High temperatures can provide the energy needed to overcome activation barriers for decomposition, which may involve complex fragmentation pathways.

The presence of the ortho-fluorine atom is expected to influence these pathways. Its electron-withdrawing nature can affect the electron density of the aromatic ring and the acidity of the sulfonamide N-H, potentially altering susceptibility to hydrolysis and oxidation.

Prerequisite: Development of a Stability-Indicating HPLC Method

A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[6] It must be able to separate the intact API from its degradation products and any process impurities.

Principle: The trustworthiness of all stability data hinges on the validated performance of the analytical method. The method must prove its ability to resolve all relevant species without interference.

Step-by-Step Methodology for Method Development:

-

Column and Mobile Phase Selection: Start with a standard C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm). Based on the predicted polarity of this compound, an initial mobile phase of Acetonitrile and water (or a pH 3.0 phosphate buffer) in a 50:50 ratio is a logical starting point.[6]

-

Generate Degradation Samples: Prepare lightly degraded samples by exposing the compound to mild stress conditions (e.g., 0.1 M HCl at 60°C for 2 hours, 0.1 M NaOH at 60°C for 2 hours, 3% H₂O₂ at RT for 4 hours). The goal is to achieve 5-20% degradation.

-

Method Optimization: Inject a composite sample containing the unstressed drug and aliquots from each stressed condition. Optimize the mobile phase gradient, pH, and flow rate to achieve baseline separation between the parent peak and all degradation product peaks.

-

Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity for the this compound peak in the presence of its degradants. This is a critical step to ensure co-elution is not occurring.

-

Validation: Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Experimental Protocols for Forced Degradation Studies

For each condition, a control sample (drug in solvent, protected from stress) must be run in parallel.

1. Acid and Base Hydrolysis:

-

Acid: Dissolve this compound in 0.1 M HCl to a known concentration (e.g., 1 mg/mL). Heat at 80°C for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it, dilute with mobile phase, and analyze by HPLC.

-

Base: Repeat the above procedure using 0.1 M NaOH.

-

Rationale: To assess the susceptibility of the sulfonamide bond and other functional groups to pH-dependent cleavage.

2. Oxidative Degradation:

-

Procedure: Dissolve the compound in a solution of 3% hydrogen peroxide (H₂O₂). Keep at room temperature and analyze at time points up to 24 hours.

-

Rationale: To simulate potential oxidative stress from atmospheric oxygen or residual peroxides in excipients.

3. Thermal Degradation:

-

Procedure (Solid State): Place the solid powder in a temperature-controlled oven at a temperature below its melting point (e.g., 105°C) for a set period (e.g., 7 days).

-

Procedure (Solution): Prepare a solution of the compound in a suitable solvent (e.g., water:acetonitrile 50:50) and heat as in the hydrolysis study.

-

Rationale: To evaluate the intrinsic thermal stability of the molecule in both solid and solution states.

4. Photolytic Degradation:

-

Procedure: Prepare a solution of the compound and expose it to a light source conforming to ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter). A control sample should be wrapped in aluminum foil and stored under the same conditions.

-

Rationale: To determine if the molecule is light-sensitive, which has implications for packaging and storage.

Data Presentation: Forced Degradation Summary

| Stress Condition | Reagent/Parameters | Duration | % Degradation | No. of Degradants | Observations (e.g., Peak Purity) |

| Acid Hydrolysis | 0.1 M HCl | 24 h | Experimental Value | Experimental Value | Pass/Fail |

| Base Hydrolysis | 0.1 M NaOH | 24 h | Experimental Value | Experimental Value | Pass/Fail |

| Oxidation | 3% H₂O₂ | 24 h | Experimental Value | Experimental Value | Pass/Fail |

| Thermal (Solid) | 105 °C | 7 days | Experimental Value | Experimental Value | Pass/Fail |

| Photolytic | ICH Q1B | N/A | Experimental Value | Experimental Value | Pass/Fail |

Visualization: Forced Degradation & Analysis Workflow

Caption: Workflow for Forced Degradation Studies.

Conclusion

While existing literature provides a foundational understanding of sulfonamides, a specific, robust, and reliable physicochemical profile of this compound must be built upon direct experimental evidence. The protocols and strategies detailed in this guide provide the necessary framework for any research, development, or quality control scientist to generate this critical data package. By systematically evaluating solubility across relevant solvent systems and probing stability under ICH-mandated stress conditions with a validated analytical method, the scientist can confidently establish the degradation pathways and intrinsic properties of the molecule. This knowledge is not merely academic; it is the essential bedrock upon which successful formulation development, regulatory approval, and ultimately, the delivery of a safe and effective therapeutic agent, are built.

References

- Alsante, K. M., et al. (2014). The Role of Forced Degradation in Pharmaceutical Development. Pharmaceutical Technology, 38(4).

-

IJSDR. (2022). Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research, 7(8). [Link]

-

Solubility of Things. Benzenesulfonamide. [Link]

-

PubChem. This compound. [Link]

-

Oakwood Chemical. This compound. [Link]

-

Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

-

MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6). [Link]

-

BioPharm International. (2014). Forced Degradation Studies for Biopharmaceuticals. [Link]

-

Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48. [Link]

- Singh, R., & Rehman, Z. (2014). Validated stability-indicating HPLC method for simultaneous estimation of Ofloxacin and Satranidazole from pharmaceutical dosage form. International Journal of Applied Biology and Pharmaceutical Technology, 5(2), 121-131.

- Rao, B. M., et al. (2005). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2- methoxybenzene Sulfonamide. Asian Journal of Chemistry, 17(4), 2631-2636.

-

Panda, S. S., et al. (2014). Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations. Indian Journal of Pharmaceutical Sciences, 76(6), 554-559. [Link]

-

Kassab, N. M., et al. (2019). Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolone in combination with a non-steroidal anti-inflammatory drug in veterinary formulation. Brazilian Journal of Pharmaceutical Sciences, 55. [Link]

-

ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. [Link]

-

ICH. (2005). Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of 2-Fluorobenzenesulfonamide Derivatives and Analogs

Abstract

The 2-fluorobenzenesulfonamide scaffold is a privileged motif in medicinal chemistry, imparting unique physicochemical and pharmacological properties to a diverse range of bioactive molecules. The strategic incorporation of a fluorine atom onto the benzenesulfonamide core can significantly enhance metabolic stability, binding affinity, and lipophilicity, making these derivatives highly sought after in drug discovery. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic strategies for accessing this compound and its analogs. We will delve into the foundational synthesis of the key intermediate, 2-fluorobenzenesulfonyl chloride, followed by a detailed exploration of both classical and modern catalytic methods for the crucial sulfonamide bond formation. This guide emphasizes the causality behind experimental choices, provides detailed, field-proven protocols, and is grounded in authoritative references to ensure scientific integrity and practical applicability.

Introduction: The Significance of the this compound Moiety

Sulfonamides are a cornerstone in pharmaceutical sciences, found in a wide array of drugs with antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1][2] The introduction of a fluorine atom, particularly at the ortho-position of the benzene ring, offers several advantages. The high electronegativity and small size of fluorine can modulate the pKa of the sulfonamide N-H bond, influencing its hydrogen bonding capabilities and interaction with biological targets.[3] Furthermore, the C-F bond is exceptionally stable, often enhancing the metabolic resistance of drug candidates.[4] These unique characteristics have propelled the use of this compound derivatives in the development of novel therapeutics.[2][3]

This guide will systematically explore the synthetic pathways to this important class of compounds, beginning with the preparation of the essential precursor, 2-fluorobenzenesulfonyl chloride.

Synthesis of the Key Intermediate: 2-Fluorobenzenesulfonyl Chloride

The most common and direct route to this compound and its derivatives begins with the corresponding sulfonyl chloride. The synthesis of 2-fluorobenzenesulfonyl chloride itself can be approached through several established methods, each with its own set of advantages and limitations.

Diazotization of 2-Fluoroaniline (Meerwein Arylsulfonylation)

A robust and widely applicable method for introducing a sulfonyl chloride group onto an aromatic ring is the diazotization of an aniline, followed by a copper-catalyzed reaction with sulfur dioxide and a chloride source.[5][6] This method is particularly useful for synthesizing specifically substituted sulfonyl chlorides that may be difficult to obtain through direct electrophilic substitution.

The reaction proceeds via the formation of a diazonium salt from 2-fluoroaniline, which then undergoes a radical-mediated reaction with sulfur dioxide in the presence of a copper catalyst to form the sulfonyl chloride.[6]

Experimental Protocol: Synthesis of 2-Fluorobenzenesulfonyl Chloride from 2-Fluoroaniline

-

Diazotization:

-

In a well-ventilated fume hood, dissolve 2-fluoroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and glacial acetic acid.

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Sulfonylation:

-

In a separate flask, prepare a saturated solution of sulfur dioxide in glacial acetic acid. This can be achieved by bubbling SO2 gas through the acetic acid.

-

Add cuprous chloride (CuCl, catalytic amount) to the sulfur dioxide solution.

-

Slowly add the cold diazonium salt solution to the sulfur dioxide/acetic acid mixture with vigorous stirring. The reaction is often exothermic and may require external cooling to maintain the temperature around 10-15 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

-

-

Work-up and Purification:

-

Pour the reaction mixture into a large volume of ice-water. The 2-fluorobenzenesulfonyl chloride will typically precipitate as an oil or solid.

-

Extract the product with a suitable organic solvent, such as dichloromethane or diethyl ether.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-fluorobenzenesulfonyl chloride.

-

The product can be further purified by vacuum distillation.

-

Alternative Routes to Arylsulfonyl Chlorides

While the Meerwein reaction is highly effective, other methods for the synthesis of arylsulfonyl chlorides are worth noting, though they may be less direct for producing the 2-fluoro substituted analog:

-

Electrophilic Aromatic Substitution: This involves the direct reaction of an arene with chlorosulfonic acid.[5][7] However, for substituted benzenes like fluorobenzene, this method can lead to a mixture of ortho, meta, and para isomers, necessitating chromatographic separation.

-

Oxidative Chlorination of Thiols: The oxidation of the corresponding thiol (2-fluorothiophenol) with a chlorinating agent can also yield the sulfonyl chloride.[5][8] This approach requires the prior synthesis of the thiol, adding steps to the overall sequence.

The choice of synthetic route to 2-fluorobenzenesulfonyl chloride will depend on the availability of starting materials, desired purity, and scalability of the reaction. For regioselective synthesis, the diazotization of 2-fluoroaniline is generally the preferred method.

Synthesis of this compound Derivatives: The Sulfonamide Bond Formation

With 2-fluorobenzenesulfonyl chloride in hand, the next critical step is the formation of the sulfonamide bond through reaction with an amine. This can be achieved through classical methods or more modern, catalytic approaches.

The Classical Approach: Reaction with Amines

The most traditional and straightforward method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[9][10] The base serves to neutralize the hydrochloric acid byproduct.

Caption: Classical synthesis of this compound derivatives.

Experimental Protocol: General Procedure for the Synthesis of N-Substituted 2-Fluorobenzenesulfonamides

-

Reaction Setup:

-

In a round-bottom flask, dissolve the desired primary or secondary amine (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.

-

Add a suitable base (1.5-2.0 eq), such as pyridine or triethylamine.

-

Cool the mixture to 0 °C in an ice bath.

-

-

Addition of Sulfonyl Chloride:

-

Dissolve 2-fluorobenzenesulfonyl chloride (1.0-1.2 eq) in the same anhydrous solvent.

-

Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-30 minutes.

-

-

Reaction and Monitoring:

-

Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

-

Continue stirring for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with the reaction solvent.

-